- Preparation of imidazoquinoxaline derivatives for use as TTK or Mps-1 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 91895-29-3 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione)
91895-29-3 structure
Product Name:6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
CAS-Nr.:91895-29-3
MF:C8H4F2N2O2
MW:198.126368522644
MDL:MFCD00907424
CID:1121620
PubChem ID:822839
Update Time:2025-11-06
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6,7-difluoro-1,4-dihydro-2,3-Quinoxalinedione
- 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione
- 6,7-difluoroquinoxaline-2,3(1H,4H)-dione
- 2,3-Quinoxalinedione, 6,7-difluoro-1,4-dihydro-
- KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- 6,7-difluoroquinoxaline-2,3-diol
- FCH1436808
- 2,3-dihydroxy-6,7-difluoroquinoxaline
- PC210109
- AK340569
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxali
- 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione (ACI)
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- SC5103
- DTXSID10356383
- AKOS022421133
- CHEMBL136692
- SCHEMBL8121964
- SCHEMBL123451
- DL-0722
- 91895-29-3
- SCHEMBL10846210
- MFCD00907424
- AG-227/14464085
- CS-0155479
- 6,7-difluoro-2,3-quinoxalinediol
-
- MDL: MFCD00907424
- Inchi: 1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
- InChI-Schlüssel: KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- Lächelt: O=C1C(=O)NC2C(=CC(=C(C=2)F)F)N1
Berechnete Eigenschaften
- Genaue Masse: 198.02408370g/mol
- Monoisotopenmasse: 198.02408370g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 257
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 58.2
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038587-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$203.13 | 2023-08-31 | |
| Alichem | A449038587-5g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 5g |
$555.50 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH744-200mg |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione |
91895-29-3 | 97% | 200mg |
200.0CNY | 2021-07-10 | |
| Ambeed | A106487-100mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 100mg |
$21.0 | 2024-07-16 | |
| Ambeed | A106487-250mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 250mg |
$35.0 | 2024-07-16 | |
| Ambeed | A106487-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$122.0 | 2025-02-21 | |
| abcr | AB457134-1 g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione; . |
91895-29-3 | 1g |
€209.40 | 2023-07-18 | ||
| abcr | AB457134-5 g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 5g |
€551.60 | 2023-03-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-100mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 100mg |
¥123.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-250mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 250mg |
¥205.0 | 2024-04-17 |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 1 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; overnight, 120 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Synthesis of novel halogenated heterocycles based on o-phenylenediamine and their interactions with the catalytic subunit of protein kinase CK2, Molecules, 2021, 26(11),
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of quinoxaline compound as organic photocatalyst, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 18 h, reflux; cooled
Referenz
- Preparation of aminotriazolylquinoxaline derivatives and analogs for use as adenosine A2a receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of alkyl-, azido-, alkoxy-, and fluoro-substituted and fused quinoxalinediones as NMDA receptor antagonists., United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of substituted and fused nitroquinoxalinedione glycine receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis and Structure-Activity Relationships of Substituted 1,4-Dihydroquinoxaline-2,3-diones: Antagonists of N-Methyl-D-aspartate (NMDA) Receptor Glycine Sites and Non-NMDA Glutamate Receptors, Journal of Medicinal Chemistry, 1995, 38(22), 4367-79
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants, Journal of Medicinal Chemistry, 1990, 33(8), 2240-54
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Triazoloquinoxalines as antidepressants and antifatigue agents, European Patent Organization, , ,
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Raw materials
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Preparation Products
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Verwandte Literatur
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
91895-29-3 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz